molecular formula C11H16ClN B2941448 (S)-cyclobutyl(phenyl)methanamine hydrochloride CAS No. 1202478-42-9

(S)-cyclobutyl(phenyl)methanamine hydrochloride

Cat. No.: B2941448
CAS No.: 1202478-42-9
M. Wt: 197.71
InChI Key: AAOLJOPKUMMRSZ-RFVHGSKJSA-N
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Description

(S)-Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1202478-42-9) is a chiral amine salt with a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol . It is synthesized via a stereoselective reaction involving cyclobutyl and phenyl groups, yielding a white solid with a reported purity of 91% in a representative synthesis . Key spectral data include ¹H NMR (D₂O, 300 MHz): δ 7.36–7.28 (m, 5H, aromatic), 4.18 (m, 1H, methine), 2.87–2.73 (m, 11H, cyclobutyl and NH₃⁺), and 1.90–1.69 (m, 5H, cyclobutyl) . The compound is stored under inert conditions and carries hazard warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

IUPAC Name

(S)-cyclobutyl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLJOPKUMMRSZ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclobutyl(phenyl)methanamine hydrochloride typically involves the reaction of cyclobutyl bromide with phenylmethanamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclobutyl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of cyclobutyl(phenyl)methanone.

    Reduction: Formation of cyclobutyl(phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-cyclobutyl(phenyl)methanamine hydrochloride has applications in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex organic molecules. It has been investigated for its potential biological activity and interactions with biological molecules and explored for potential therapeutic effects and as a precursor in synthesizing pharmaceutical compounds. It is also utilized in developing new materials and chemical processes.

Chemical Reactions
this compound undergoes oxidation, reduction, and substitution reactions.

  • Oxidation Using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is cyclobutyl(phenyl)methanone.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. The major product formed is cyclobutyl(phenyl)methanol.
  • Substitution The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using sodium hydroxide or potassium carbonate in an organic solvent. The major product formed is various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (S)-cyclobutyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-cyclobutyl(phenyl)methanamine hydrochloride with structurally related compounds, emphasizing differences in stereochemistry, substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties
This compound 1202478-42-9 C₁₁H₁₆ClN 197.70 Chiral S-configuration; cyclobutyl and phenyl groups ¹H NMR shows distinct aromatic (7.36–7.28 ppm) and cyclobutyl (1.90–1.69 ppm) shifts .
(R)-Cyclobutyl(phenyl)methanamine hydrochloride 1956435-19-0 C₁₁H₁₆ClN 197.70 Enantiomer with R-configuration Identical physical properties but divergent biological activity due to chirality .
(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride 68906-27-4 C₁₀H₁₆ClN 185.69 Branched methyl group instead of cyclobutyl ring Lower structural similarity (0.94); altered lipophilicity and metabolic stability .
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine hydrochloride 1039932-76-7 C₁₂H₁₄F₃N·HCl 265.71 Trifluoromethyl substituent on phenyl ring Enhanced electron-withdrawing effects; predicted boiling point 248.4°C .
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride 220441-84-9 C₁₃H₁₃BrClN 298.61 Bromine atom at para position on phenyl ring Increased molecular weight; potential for halogen-specific interactions .
2-Cyclobutyl-1-phenylethanamine hydrochloride 2197062-46-5 C₁₂H₁₈ClN 211.73 Ethyl linker between cyclobutyl and phenyl groups Extended carbon chain may improve solubility .

Key Observations:

Stereochemical Impact : The (R)-enantiomer (CAS 1956435-19-0) shares identical molecular weight and formula with the target compound but exhibits distinct pharmacological profiles due to chiral recognition in biological systems .

The brominated analog (CAS 220441-84-9) demonstrates how halogenation increases molecular weight and alters reactivity, making it suitable for radiolabeling or cross-coupling reactions .

Structural Flexibility : Compounds like 2-cyclobutyl-1-phenylethanamine hydrochloride (CAS 2197062-46-5) incorporate flexible ethyl linkers, which may reduce ring strain compared to the cyclobutyl-directly-bonded structure of the target compound .

NMR Comparison:

Hazard Profile:

The target compound’s hazard warnings (H302, H315, H319, H335) align with typical amine hydrochlorides, whereas brominated or fluorinated derivatives may pose additional risks due to halogen toxicity .

Biological Activity

(S)-cyclobutyl(phenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and therapeutic implications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₆ClN and a molecular weight of 201.71 g/mol. The compound features a cyclobutyl group attached to a phenyl ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the histamine H3 receptor. This receptor plays a significant role in modulating neurotransmission in the central nervous system. Compounds that act as agonists or antagonists at this receptor can influence cognitive functions, appetite regulation, and sleep-wake cycles .

Antidepressant Effects

Research has indicated that this compound may exhibit antidepressant-like effects. In preclinical models, compounds targeting the H3 receptor have shown promise in alleviating symptoms of depression by enhancing the release of neurotransmitters such as serotonin and norepinephrine .

Neuroprotective Properties

The compound has also been studied for its neuroprotective effects. In vitro studies demonstrate that it can reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Neurotransmitter Modulation :
    • A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin and dopamine levels post-treatment, correlating with improved behavioral outcomes in tests for depression and anxiety .
  • Neuroprotection Against Oxidative Stress :
    • In a controlled experiment, neuronal cultures treated with the compound showed a marked reduction in markers of oxidative stress compared to untreated controls. This suggests that the compound may protect against neurotoxic agents .
  • Histamine H3 Receptor Interaction :
    • Binding affinity studies revealed that this compound effectively binds to the H3 receptor, demonstrating its potential as a therapeutic agent for disorders linked to histaminergic dysfunctions .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced oxidative stress markers
Histamine H3 AgonistSignificant binding affinity

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